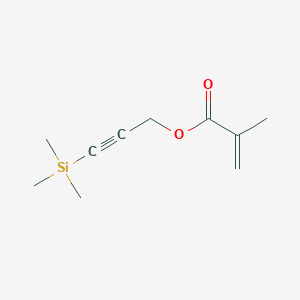

3-Trimethylsilylpropargylmethacrylate

Overview

Description

3-Trimethylsilylpropargylmethacrylate is a useful research compound. Its molecular formula is C10H16O2Si and its molecular weight is 196.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-Trimethylsilylpropargylmethacrylate (3-TSPM) is a methacrylate-based monomer primarily used in the synthesis of alkyne-functionalized polymers and copolymers . The primary targets of 3-TSPM are the polymer chains where it gets incorporated.

Mode of Action

The mode of action of 3-TSPM involves its incorporation into polymers and copolymers during their synthesis . The compound features a silyl-protected alkyne that can be easily deprotected post-polymerization to yield alkyne-functionalized polymers and copolymers .

Biochemical Pathways

The biochemical pathways involved in the action of 3-TSPM are related to polymer synthesis and post-polymerization modification . The incorporation of alkynes allows for rapid post-polymerization modification through reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .

Pharmacokinetics

Its physical properties, such as its form (liquid), color (colorless to pale yellow), and storage temperature (−20°c), are important for its handling and storage .

Result of Action

The result of the action of 3-TSPM is the formation of alkyne-functionalized polymers and copolymers . These functionalized polymers can then be further modified post-polymerization through reactions such as CuAAC or thiol-yne click reactions .

Action Environment

The action of 3-TSPM is influenced by environmental factors such as temperature and the presence of other reactants. For example, the compound is typically stored at −20°C to maintain its stability . Furthermore, the efficiency of its incorporation into polymers and the subsequent post-polymerization modifications can be influenced by the presence and concentrations of other reactants .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Trimethylsilylpropargylmethacrylate are largely related to its role in the synthesis of alkyne-functionalized polymers and copolymers It is known that the compound can be easily deprotected post-polymerization to yield alkyne-functionalized polymers and copolymers .

Cellular Effects

Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may influence cell function through its involvement in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a methacrylate-based monomer in the synthesis of alkyne-functionalized polymers and copolymers . It can be easily deprotected post-polymerization to yield alkyne-functionalized polymers and copolymers .

Temporal Effects in Laboratory Settings

Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may have varying effects at different dosages .

Metabolic Pathways

Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may interact with enzymes or cofactors involved in these processes .

Transport and Distribution

Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may interact with transporters or binding proteins involved in these processes .

Subcellular Localization

Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may be directed to specific compartments or organelles involved in these processes .

Biological Activity

3-Trimethylsilylpropargylmethacrylate (TMS-PMA) is a methacrylate-based monomer notable for its application in synthesizing alkyne-functionalized polymers and copolymers. This compound has garnered attention due to its potential biological activity, particularly in bioconjugation and drug delivery systems. This article explores the biological activity of TMS-PMA, including its synthesis, properties, and applications, supported by data tables and relevant research findings.

- Chemical Formula : C10H16O2Si

- Molecular Weight : 196.32 g/mol

- CAS Number : 214268-06-1

- Synonyms : 3-(Trimethylsilyl)prop-2-yn-1-yl methacrylate, trimethylsilane-protected propargyl methacrylate

TMS-PMA features a silyl-protected alkyne that can be deprotected post-polymerization to yield alkyne-functionalized polymers. This property facilitates various post-polymerization modifications, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is crucial for functionalizing biomolecules and small molecules of interest .

1. Drug Delivery Systems

TMS-PMA is utilized in the synthesis of zwitterionic polymers that can be conjugated with therapeutic agents. These polymer-drug conjugates benefit from enhanced solubility and stability in biological environments, making them promising candidates for drug delivery applications .

2. Bioconjugation

The ability of TMS-PMA to undergo click chemistry reactions allows for efficient bioconjugation processes. This characteristic is particularly valuable in creating targeted therapies where specific biomolecules need to be delivered to particular cells or tissues .

Table 1: Summary of Research Studies Involving TMS-PMA

Mechanistic Insights

The biological activity of TMS-PMA can be attributed to its structural features that facilitate various reactions:

- Alkyne Functionality : The presence of an alkyne group enables selective reactions with azides through CuAAC, which is a cornerstone technique in bioconjugation.

- Silyl Protection : The trimethylsilyl group provides stability during polymerization and can be easily removed to expose reactive alkyne functionalities post-synthesis .

Properties

IUPAC Name |

3-trimethylsilylprop-2-ynyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2Si/c1-9(2)10(11)12-7-6-8-13(3,4)5/h1,7H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHCOMDLFYIXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

214268-07-2 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, 3-(trimethylsilyl)-2-propyn-1-yl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethylsilyl)-2-propyn-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214268-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

196.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.